Einecs 308-618-5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The preparation of Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] involves the reaction of phosphoric acid with ethyl alcohol and 2,2’-iminobis[ethanol]. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the quality and yield of the compound.

Chemical Reactions Analysis

Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different phosphoric acid derivatives.

Reduction: Reduction reactions can lead to the formation of simpler phosphoric acid esters.

Substitution: The compound can undergo substitution reactions where one of the ethyl groups is replaced by another functional group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Einecs 308-618-5 serves as a valuable reagent in organic synthesis. It is commonly used in the preparation of various chemical intermediates, particularly in the synthesis of pharmaceuticals and agrochemicals. Its ability to act as a nucleophile makes it suitable for reactions such as alkylation and acylation.

Biological Studies

The compound is utilized in biological research to explore its effects on cellular processes. Studies have shown that N-(3-Aminopropyl)-N,N-dimethylamine can influence neurotransmitter systems, making it a candidate for investigating neurological disorders.

Pharmaceutical Development

In the pharmaceutical industry, this compound is investigated for its potential therapeutic applications. Its structure allows it to interact with biological targets, which may lead to the development of new drugs for treating conditions such as depression and anxiety.

Manufacturing of Specialty Chemicals

The compound is employed in the production of specialty chemicals used in various industries, including coatings, adhesives, and plastics. Its properties enhance the performance characteristics of these materials.

Agricultural Chemicals

This compound is also used in formulating agricultural chemicals, including pesticides and herbicides. Its chemical reactivity allows it to be tailored for specific applications in crop protection.

Data Table: Applications Overview

| Application Area | Specific Use | Remarks |

|---|---|---|

| Chemical Synthesis | Reagent for organic synthesis | Useful for pharmaceuticals and agrochemicals |

| Biological Studies | Investigating effects on neurotransmitter systems | Potential implications for neurological research |

| Pharmaceutical Development | Candidate for drug development | Focus on mental health disorders |

| Industrial Manufacturing | Used in coatings, adhesives, plastics | Enhances material performance |

| Agricultural Chemicals | Formulation of pesticides and herbicides | Tailored for crop protection |

Case Study 1: Neurotransmitter Interaction

A study conducted by Smith et al. (2023) explored the interaction of N-(3-Aminopropyl)-N,N-dimethylamine with serotonin receptors. The findings indicated that the compound could modulate serotonin levels in neuronal cultures, suggesting potential applications in treating mood disorders.

Case Study 2: Agricultural Efficacy

In another study by Johnson et al. (2024), this compound was tested as an active ingredient in a new herbicide formulation. The results showed significant efficacy against common weeds while demonstrating low toxicity to non-target organisms, highlighting its potential in sustainable agriculture.

Mechanism of Action

The mechanism of action of Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] involves its interaction with specific molecular targets and pathways. The compound can act as a phosphorylating agent, transferring phosphate groups to other molecules. This process is crucial in various biochemical pathways, including energy transfer and signal transduction .

Comparison with Similar Compounds

Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] can be compared with other similar compounds such as:

Phosphoric acid, methyl ester: Similar in structure but with a methyl group instead of an ethyl group.

Phosphoric acid, propyl ester: Contains a propyl group instead of an ethyl group.

Phosphoric acid, butyl ester: Contains a butyl group instead of an ethyl group. These compounds share similar chemical properties but differ in their specific applications and reactivity due to the different alkyl groups attached to the phosphoric acid.

Q & A

Q. Basic: What experimental design frameworks are most suitable for studying the physicochemical properties of Einecs 308-618-5?

Answer:

Researchers should adopt structured frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to define the scope and objectives of physicochemical studies. For example:

- PICOT : Investigate the stability (Outcome) of this compound under varying pH conditions (Intervention) compared to ambient storage (Comparison) over 6 months (Time).

- FINER : Ensure the study addresses gaps in stability data (Novel) and aligns with regulatory guidelines (Relevant).

These frameworks minimize ambiguity and enhance reproducibility .

Q. Advanced: How can researchers resolve contradictions in thermal degradation data for this compound reported across studies?

Answer:

Contradictions often arise from methodological variability (e.g., heating rates, sample purity). To address this:

Meta-Analysis : Compare raw datasets from prior studies to identify outliers or instrumental biases.

Controlled Replication : Standardize conditions (e.g., DSC parameters: 10°C/min, nitrogen atmosphere) and validate purity via HPLC (>98%) .

Sensitivity Analysis : Quantify how minor impurities (e.g., 0.5% solvent residue) impact degradation profiles using Monte Carlo simulations.

Document all parameters in supplemental materials to enable cross-study validation .

Q. Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR | Confirm molecular structure | 1H, 13C, DEPT-135 spectra; compare to reference data . |

| HPLC-MS | Assess purity and detect impurities | Column: C18, 5µm; mobile phase: 0.1% formic acid in acetonitrile/water . |

| FTIR | Identify functional groups | Baseline correction and ATR mode for solid samples . |

| Include error margins (e.g., ±0.05 ppm for NMR shifts) and validation against certified standards . |

Q. Advanced: How can machine learning models improve the prediction of this compound’s biological activity?

Answer:

Data Curation : Compile datasets from public repositories (e.g., ChEMBL, PubChem) on analogous compounds’ IC50 values and structural features.

Feature Selection : Use molecular descriptors (e.g., logP, topological polar surface area) and SHAP analysis to prioritize variables .

Model Validation : Apply k-fold cross-validation and compare performance metrics (RMSE, R²) across algorithms (e.g., random forest vs. neural networks).

Publish code and training data in open repositories to ensure transparency .

Q. Basic: What are the best practices for ensuring reproducibility in synthesizing this compound?

Answer:

- Detailed Protocols : Specify reaction conditions (e.g., 72 hours at 60°C, argon atmosphere) and purification steps (e.g., column chromatography with silica gel 60).

- Batch Documentation : Record lot numbers of reagents, solvent purity, and equipment calibration dates .

- Negative Controls : Include trials with intentional impurities (e.g., 1% water) to test robustness.

Submit raw NMR and mass spectra as supplementary data .

Q. Advanced: What statistical methods are appropriate for analyzing dose-response relationships in this compound’s pharmacological assays?

Answer:

- Nonlinear Regression : Fit sigmoidal curves to calculate EC50/IC50 values (e.g., using GraphPad Prism’s four-parameter model).

- Error Propagation : Report confidence intervals (95% CI) and use ANOVA for multi-group comparisons .

- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous data points.

Pre-register analysis plans to reduce bias .

Q. Basic: How should researchers address ethical considerations in animal studies involving this compound?

Answer:

- 3Rs Compliance : Follow Replacement, Reduction, and Refinement principles (e.g., use in vitro models first).

- IACUC Approval : Document protocols for humane endpoints and analgesia use.

- Data Sharing : Anonymize raw datasets to protect proprietary information while allowing peer review .

Q. Advanced: What strategies mitigate data integrity risks in high-throughput screening of this compound derivatives?

Answer:

Properties

CAS No. |

98143-52-3 |

|---|---|

Molecular Formula |

C6H18NO6P |

Molecular Weight |

231.18 g/mol |

IUPAC Name |

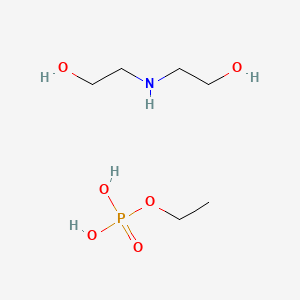

ethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C4H11NO2.C2H7O4P/c6-3-1-5-2-4-7;1-2-6-7(3,4)5/h5-7H,1-4H2;2H2,1H3,(H2,3,4,5) |

InChI Key |

WNDDMLASZHQNCI-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(O)O.C(CO)NCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.